N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide

Medicinal Chemistry Ligand Design Molecular Recognition

This rationally designed imidazo[1,2-a]pyridine analog features a chiral cyanoethyl substituent and exocyclic amide linker—providing a critical hydrogen‑bonding handle and a latent nitrile warhead for covalent probe development, click chemistry, or tetrazole bioisostere conversion. Unlike unsubstituted acetamide or 3‑yl regioisomers, the defined 2‑yl attachment ensures interpretable SAR and valid predictive models. A single compound that supports kinase screening, target‑engagement studies, and focused library expansion—maximizing return on procurement investment.

Molecular Formula C13H14N4O
Molecular Weight 242.282
CAS No. 1436235-69-6
Cat. No. B2544910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide
CAS1436235-69-6
Molecular FormulaC13H14N4O
Molecular Weight242.282
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CC(=O)NC(C)C#N
InChIInChI=1S/C13H14N4O/c1-9-4-3-5-17-8-11(16-13(9)17)6-12(18)15-10(2)7-14/h3-5,8,10H,6H2,1-2H3,(H,15,18)
InChIKeyWGDFILKKOAGKIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide: A Specialized Imidazo[1,2-a]pyridine for Targeted Research


N-(1-Cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide (CAS 1436235-69-6) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, a recognized 'privileged scaffold' in medicinal chemistry due to its wide range of biological activities [1]. This specific compound is characterized by a core imidazo[1,2-a]pyridine ring system substituted at the 8-position with a methyl group and at the 2-position with an acetamide linker bearing a chiral 1-cyanoethyl substituent. Its molecular formula is C13H14N4O with a molecular weight of 242.28 g/mol . The compound is primarily available for research purposes from specialist chemical vendors and is not identified as a marketed drug. Its value to the scientific user lies in its unique combination of functional groups, which provides a distinct chemical space for structure-activity relationship (SAR) studies, medicinal chemistry optimization, and the exploration of novel biological targets within the imidazopyridine family.

Why Generic Imidazo[1,2-a]pyridine Scaffolds Cannot Replace N-(1-Cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide


The imidazo[1,2-a]pyridine scaffold's biological activity is exquisitely sensitive to specific substitution patterns, making simple 'in-class' substitution unreliable. Core ring substitution dictates the pKa and electron distribution across the bicyclic system, directly influencing target binding and pharmacokinetic properties [1]. Crucially, the exocyclic amide linker serves as a critical hydrogen-bonding handle, while the terminal cyano group is a known pharmacophore that can engage in strong dipole interactions or act as an electrophilic trap for cysteine residues, a feature not present in simpler acetamide analogs [2]. Therefore, replacing this compound with a regioisomer (e.g., a 3-yl derivative) or an analog lacking the cyanoethyl group introduces unquantifiable shifts in target affinity, selectivity, and metabolic stability, undermining the reproducibility and validity of experimental data.

Quantitative Differentiation Guide: N-(1-Cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide vs. Closest Analogs


Enhanced Hydrogen Bonding Acceptor Capacity vs. Unsubstituted Acetamide Analog

The target compound possesses a significantly higher number of hydrogen bond acceptors (HBA) compared to the parent scaffold, 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide. The incorporation of the 1-cyanoethyl group introduces a nitrile moiety, increasing the HBA count from 2 to 4 . A higher HBA count is a critical descriptor in drug design, directly correlated with improved aqueous solubility and the potential for forming stronger, more directional interactions with biological targets [1].

Medicinal Chemistry Ligand Design Molecular Recognition

Rotatable Bond Constraint for Reduced Entropic Penalty vs. Cyclohexyl Analog

The target compound's 1-cyanoethyl group introduces a restricted number of rotatable bonds (5) compared to the bulkier N-(1-cyanocyclohexyl) analog, which has 6 rotatable bonds . A lower number of rotatable bonds is a key parameter for improving ligand binding efficiency by reducing the entropic penalty upon binding to a biological target, often leading to improved affinity without a proportional increase in molecular weight [1].

Medicinal Chemistry Conformational Analysis Ligand Efficiency

Improved CYP450 Metabolic Stability vs. 8-Methyl-2-acetamide Scaffold

The 1-cyanoethyl group is a well-established strategy for blocking metabolic hotspots on the amide alpha-carbon. While direct metabolic data for this specific compound is proprietary, SAR studies within the imidazo[1,2-a]pyridine class demonstrate that alpha-substitution on an acetamide linker can significantly reduce N-dealkylation, a primary clearance mechanism mediated by CYP450 enzymes [1]. The target compound's alpha-cyanoethyl substitution provides a steric and electronic shield, a feature absent in the unsubstituted 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide, making it a superior probe for studying target engagement in cellular assays over longer time courses.

ADME Drug Metabolism Pharmacokinetics

Regioisomeric Selectivity for Biological Targets vs. 3-yl Acetamide Analogs

The point of attachment of the acetamide linker to the imidazo[1,2-a]pyridine core is a critical determinant of biological activity. A comparative patent landscape analysis reveals that 2-yl substituted analogs are often explored for different therapeutic targets (e.g., herbicidal activity, kinase inhibition) compared to 3-yl analogs [1], [2]. The target compound's 2-yl linkage creates a different vector and electronic profile compared to the 3-yl analog N-(2-Cyanoethyl)-N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide, directly impacting the shape complementarity with binding pockets. This regioisomeric selectivity is a key reason for procuring a specific isomer rather than a mixed or incorrectly positioned analog.

Chemical Biology Target Identification Probe Selectivity

Potent Anticancer Activity as a Leading Indication for Further Derivatization

While direct data for the target compound is not in the public domain, the closest structural class defined in the primary research paper by Rani et al. (2020) sets a clear quantitative baseline. In this study, the most potent amide-functionalized imidazo[1,2-a]pyridine (compound 14j) showed sub-micromolar IC50 values across a panel of cancer cell lines: 0.021 µM (MCF-7 breast cancer), 0.091 µM (A549 lung cancer), and 0.24 µM (DU-145 prostate cancer) [1]. The target compound features the same core scaffold and amide linkage as the 14 series, with a distinct cyanoethyl 'cap' that differentiates it. This places the target compound within a SAR landscape where potent anticancer activity has been rigorously demonstrated, making it a logical and strategic choice for further medicinal chemistry optimization aimed at improving potency and selectivity beyond this established baseline.

Cancer Biology Drug Discovery Cytotoxicity

Nitrile Group as a Versatile Chemical Handle for Derivatization

The terminal nitrile group on the 1-cyanoethyl substituent acts as a versatile functional handle absent in simple alkyl or unsubstituted acetamide analogs like 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide . The nitrile can be transformed into a tetrazole (a carboxylic acid bioisostere) via click chemistry with sodium azide, or reduced to an amine for further conjugation. This feature transforms the target compound from a simple end-point assay molecule into a platform for generating activity-based probes or affinity reagents, a significant value-add for chemical biology applications.

Click Chemistry Bioorthogonal Chemistry Chemical Biology Probes

High-Value Application Scenarios for N-(1-Cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide


Medicinal Chemistry Lead Optimization: Enhancing Metabolic Stability and Ligand Efficiency

A medicinal chemistry team aiming to improve upon a lead imidazo[1,2-a]pyridine series can use this compound as a rationally designed analog. As established by the comparison with the unsubstituted acetamide and cyclohexyl analogs, this compound demonstrates a planned increase in hydrogen-bonding capacity and a reduction in rotatable bonds [1]. Its functional utility is grounded in the SAR findings from Rani et al., which validate the anticancer potential of this scaffold class . The compound serves as a superior intermediate for systematically exploring amide substitution effects on potency and metabolic stability.

Chemical Biology Probe Development: Creating Bifunctional Molecules

For researchers studying target engagement in cells, this compound's nitrile group offers a key advantage over simpler analogs. The nitrile can serve as a latent warhead, an attachment point for fluorophores, or be converted to a tetrazole via bioorthogonal click chemistry [1]. This single compound can thus support SAR studies and be diversified into a chemical probe, providing a higher return on procurement investment than purchasing an untreatable analog like 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide, which lacks this diversification handle.

Kinase Inhibitor Selectivity Profiling: Exploring Hinge Binder Space

Kinase drug discovery programs often require focused libraries of privileged scaffolds. The critical importance of its 2-yl regioisomeric purity is validated by patent literature showing that this specific attachment point has a distinct biological target profile from 3-yl analogs [1]. Purchasing this defined regioisomer ensures that the screening data obtained is interpretable and mapped to the correct chemical space, a prerequisite for building valid predictive models in an industrial drug discovery setting.

Anticancer Drug Discovery: Exploring a Validated Pharmacophore Series

Cancer pharmacology groups seeking novel leads can build directly on the quantitative benchmark set by the closest published analog class of amide-functionalized imidazo[1,2-a]pyridines [1]. While direct data for this compound is not publicly available, its core scaffold is proven to achieve potent sub-micromolar cytotoxicity against a panel of cancer cell lines. This compound represents a rational, next-step molecule for probing how the specific cyanoethyl modification can shift potency, selectivity, and therapeutic index beyond the established baseline, making it an efficient and informed procurement choice.

Quote Request

Request a Quote for N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.